N,N-diethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N,N-DIETHYL-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique hexahydroquinoline structure, which is a partially saturated derivative of quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and diethylamine.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the hexahydroquinoline core. This is usually achieved through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of N,N-DIETHYL-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
N,N-DIETHYL-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a fully aromatic structure.
Hexahydroquinoline: A partially saturated derivative of quinoline.
N,N-Diethylquinolinecarboxamide: A similar compound with a different degree of saturation.
Uniqueness
N,N-DIETHYL-2-OXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific hexahydroquinoline structure and the presence of the carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-16(4-2)14(18)11-9-10-7-5-6-8-12(10)15-13(11)17/h9H,3-8H2,1-2H3,(H,15,17) |
InChI Key |
GXWWHBNGVAPLGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(CCCC2)NC1=O |
Origin of Product |
United States |
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